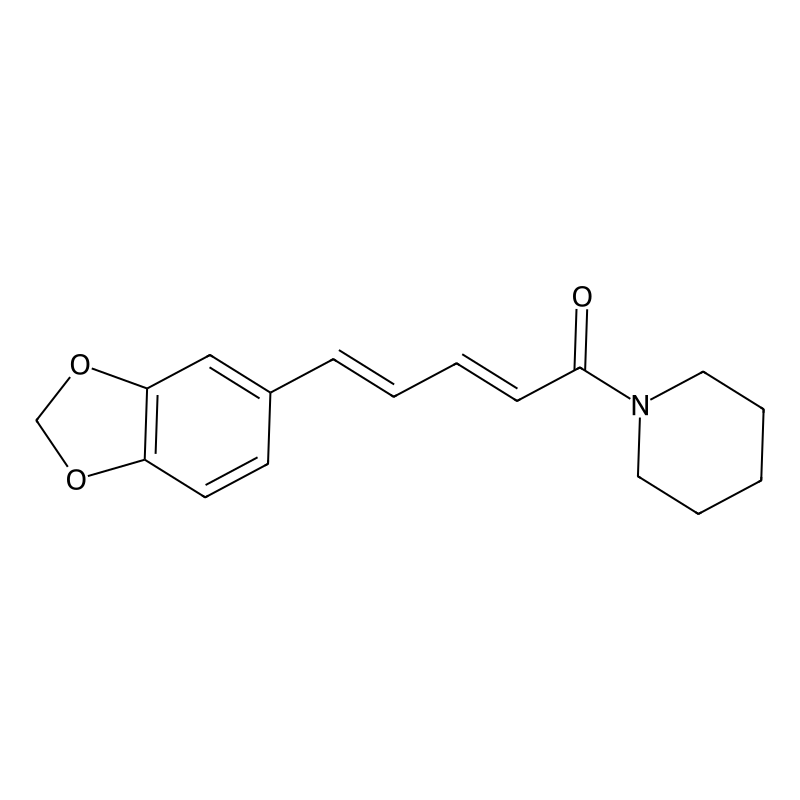Piperine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Very slightly soluble in water; Soluble in ether, oils
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Bioavailability Enhancer:
Piperine demonstrates a unique ability to enhance the bioavailability of other therapeutic compounds. It inhibits enzymes like CYP3A4 and UGT in the gut and liver, which are responsible for metabolizing and eliminating drugs. By inhibiting these enzymes, piperine allows for a higher absorption and increased efficacy of co-administered drugs. This has been demonstrated with curcumin, a compound with promising health benefits but poor bioavailability [PubMed link: ].
Anti-inflammatory and Antioxidant Properties:
Studies suggest piperine possesses anti-inflammatory and antioxidant properties. It may help regulate inflammatory pathways and scavenge free radicals, potentially contributing to the prevention of chronic diseases. Research suggests its effectiveness in reducing inflammation in animal models of arthritis and colitis [PubMed link: ], while other studies indicate its antioxidant potential [PubMed link: ].
Potential in Cancer Research:
Preliminary research suggests piperine might have anti-cancer properties. Studies have observed its ability to inhibit the growth, migration, and invasion of cancer cells in laboratory settings [MDPI link: ]. However, further research is necessary to understand its potential therapeutic applications in humans.
Other Areas of Exploration:
Scientific exploration of piperine extends beyond the aforementioned areas. Researchers are investigating its potential in managing various health conditions, including:
- Neurological disorders: Studies suggest piperine's neuroprotective effects and potential benefits for improving cognitive function [PubMed link: ].
- Metabolic disorders: Research suggests piperine may play a role in regulating blood sugar levels and managing obesity [PubMed link: ].
- Antimicrobial activity: Studies indicate piperine's potential effectiveness against various bacteria, fungi, and viruses [PubMed link: ].
Physical Description
Virtually colourless white crystals; Aroma reminiscent of peppe
XLogP3
Melting Point
Mp 129 °
129°C
UNII
GHS Hazard Statements
H301 (96.72%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Acute Toxic
Other CAS
94-62-2
Wikipedia
Piperine
Use Classification
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Dates
Kakarala, M., et al., J. Agric. Food Chem., 58, 6594 (2010)








